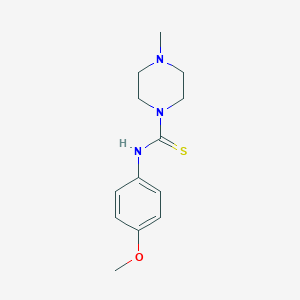

N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide, also known as MPCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCT belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Experimental Assessment of Corrosion Inhibitors : Research on 8-hydroxyquinoline analogs, which share structural similarities with N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide, demonstrated their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. These compounds, including N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, have been shown to significantly reduce corrosion, attributed to their adsorption and protective film formation on the metal surface (About et al., 2020).

Structural and Molecular Analysis

- Crystal Structure and Hirshfeld Surface Analysis : Studies on compounds with structural components similar to this compound have included crystal structure determination and Hirshfeld surface analysis to understand intermolecular interactions and molecular packing. Such research helps in elucidating the structural basis for the biological activity and material properties of these compounds (Kumara et al., 2017).

Antimicrobial Activities

- Adamantane-Isothiourea Hybrid Derivatives : A study on adamantane-isothiourea hybrid derivatives, which are structurally related, demonstrated their in vitro antimicrobial activity against various pathogenic bacteria and Candida albicans. Some of these compounds showed potent broad-spectrum antibacterial activity, highlighting their potential as antimicrobial agents (Al-Wahaibi et al., 2017).

Chemotherapeutic Potential

- Colorectal Anticancer Activities : Research into polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives has revealed their potential as chemotherapeutic agents for treating colorectal cancers. Certain derivatives have shown significant cytotoxicity against cancer cell lines, indicating their promise in cancer therapy (Shin et al., 2016).

Anticonvulsant Activity

- Anticonvulsant Evaluation of Pyrazoline Derivatives : The synthesis and evaluation of various 2-pyrazoline derivatives, derived from chalcones and similar in functional groups to this compound, have shown promising anticonvulsant activities. These studies contribute to the understanding of the structural requirements for anticonvulsant efficacy and the development of new therapeutic agents (Beyhan et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15-7-9-16(10-8-15)13(18)14-11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUDPBBVVQPHBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452714.png)

![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452716.png)

![Isopropyl 4-(4-butylphenyl)-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452718.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B452724.png)

![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)

![2-(2,5-Dichlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B452734.png)

![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)